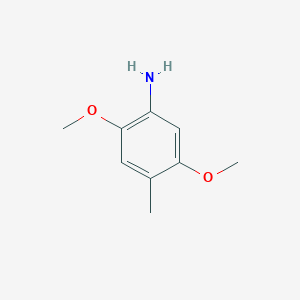

2,5-Dimethoxy-4-methylaniline

CAS No.: 34238-59-0

Cat. No.: VC7968786

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34238-59-0 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.2 g/mol |

| IUPAC Name | 2,5-dimethoxy-4-methylaniline |

| Standard InChI | InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3 |

| Standard InChI Key | CWIBPAGDXLMLNI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1OC)N)OC |

| Canonical SMILES | CC1=CC(=C(C=C1OC)N)OC |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecule’s aromatic ring is substituted with two electron-donating methoxy groups and a methyl group, which influence its electronic distribution and reactivity. The amino group at the 4-position participates in electrophilic substitution reactions and hydrogen bonding. X-ray crystallography and NMR studies confirm its planar geometry, with bond angles consistent with aromatic systems .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.20 g/mol | PubChem |

| LogP (Partition Coefficient) | 2.18 | Chemsrc |

| PSA (Polar Surface Area) | 44.48 Ų | Chemsrc |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

The compound’s moderate lipophilicity (LogP = 2.18) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 1,4-dimethoxy-2-methylbenzene followed by reduction of the nitro intermediate. Nitration is typically performed using a mixture of concentrated and at 0–5°C, yielding 2,5-dimethoxy-4-methylnitrobenzene. Subsequent reduction with or catalytic hydrogenation () produces the target aniline derivative .

Optimized Conditions for Reduction

| Parameter | Value | Yield |

|---|---|---|

| Catalyst | 10% Pd/C | 85–90% |

| Solvent | Ethanol | - |

| Temperature | 50°C | - |

| Pressure | 3 atm | - |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. For example, a nitration-reduction cascade in microreactors achieves >95% conversion with residence times under 10 minutes, minimizing byproducts like quinones or over-reduced species .

Chemical Reactivity and Derivatives

Electrophilic Aromatic Substitution

The amino group directs incoming electrophiles to the para position, while methoxy groups activate ortho/para sites. Halogenation with yields 4-bromo-2,5-dimethoxy-N-methylaniline, a precursor to psychedelic amphetamines like DOM .

Oxidation and Functionalization

Oxidation with in acidic conditions generates quinone intermediates, which are pivotal in synthesizing polycyclic aromatics for optoelectronic materials . For instance, palladium-catalyzed coupling with 2-bromophenylamine produces carbazole derivatives used in organic light-emitting diodes (OLEDs) .

Applications in Neuropharmacology

Serotonin Receptor Interactions

2,5-Dimethoxy-4-methylaniline serves as a precursor to DOM (2,5-dimethoxy-4-methylamphetamine), a potent 5-HT receptor agonist. Radiolabeled -DOM synthesized from this aniline enables positron emission tomography (PET) studies of serotonin dynamics in vivo .

Receptor Binding Affinities

Psychopharmacological Effects

DOM induces hallucinogenic effects at doses >3 mg, lasting ~8 hours. Its potency exceeds mescaline by 100-fold, attributed to enhanced lipid solubility from the methyl group, facilitating blood-brain barrier penetration .

Toxicology and Regulatory Status

Acute Toxicity

Animal studies indicate median lethal doses () of 25 mg/kg (mice) and 12 mg/kg (rats). Symptoms include hyperthermia, seizures, and serotonin syndrome due to excessive 5-HT activation .

Regulatory Controls

-

United States: DOM is classified as a Schedule I controlled substance under the Controlled Substances Act.

-

China: Aniline derivatives with psychotropic potential are banned under GB17930-2013 .

Emerging Applications in Materials Science

Fluorescent Probes

Reaction with aldehydes forms benzimidazole derivatives (e.g., 1,2-diamino-4,5-dimethoxybenzene), which exhibit blue fluorescence () and are used in bioimaging .

Polymer Precursors

Copolymerization with diisocyanates yields polyureas with high thermal stability (), suitable for aerospace composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume